2-(3,3-Difluorocyclopentyl)acetonitrile

Description

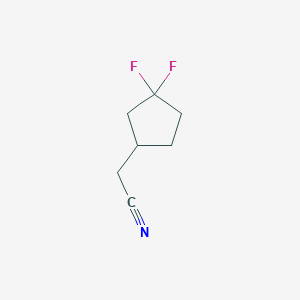

2-(3,3-Difluorocyclopentyl)acetonitrile is a nitrile-containing compound featuring a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions. The difluorinated cyclopentyl group imparts unique electronic and steric properties, while the acetonitrile moiety contributes to its reactivity in synthetic chemistry, particularly in nucleophilic addition or cyclization reactions. This compound is of interest in pharmaceutical and agrochemical research due to the combination of fluorine’s electronegativity and the nitrile group’s versatility .

Properties

IUPAC Name |

2-(3,3-difluorocyclopentyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c8-7(9)3-1-6(5-7)2-4-10/h6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTHVXPAXKKBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701764-04-6 | |

| Record name | 2-(3,3-difluorocyclopentyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)acetonitrile typically involves the reaction of 3,3-difluorocyclopentanone with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the nucleophilic addition of the nitrile group to the difluorocyclopentyl ring. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The difluorocyclopentyl ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Substituted difluorocyclopentyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and safety profiles.

Industry: It is utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The nitrile group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-(3,3-Difluorocyclopentyl)acetonitrile and analogous compounds:

Electronic and Reactivity Differences

- Fluorine vs. Methyl Substituents : The 3,3-difluoro group in this compound introduces strong electron-withdrawing effects, lowering HOMO energy and increasing electrophilicity compared to 2-(3,3-dimethylcyclobutyl)acetonitrile, where methyl groups donate electrons .

- Cycloalkyl vs. Aromatic Cores : Cyclopentane-based nitriles exhibit greater conformational flexibility than rigid aromatic analogs like 4-fluorophenylacetonitrile, influencing solubility and interaction with biological targets .

- Nitrile vs. Hydroxyl/Methanamine: Replacing the nitrile group with hydroxyl (as in [(1R)-3,3-difluorocyclopentyl]methanol) or amine (as in (3,3-difluorocyclopentyl)methanamine) alters hydrogen-bonding capacity and reactivity, making the nitrile derivative more suited for cross-coupling reactions .

Physicochemical and Application Insights

- Polarity and Solubility: The difluorocyclopentyl group enhances polarity compared to non-fluorinated analogs, improving solubility in polar solvents—a critical factor in drug formulation .

- Synthetic Utility : Unlike 2,2'-(2-fluoro-1,3-phenylene)diacetonitrile, which has dual nitriles for polymer synthesis, this compound’s single nitrile is more adaptable in small-molecule drug synthesis .

- Thermal Stability : Cyclopentane derivatives generally exhibit higher thermal stability than cyclobutane analogs (e.g., 2-(3,3-dimethylcyclobutyl)acetonitrile), which may degrade faster under heating .

Research Findings and Data

Quantum Chemical Analysis

While direct DFT studies on this compound are lacking, analogous compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) show that fluorine substituents reduce HOMO-LUMO gaps, increasing reactivity. The HOMO density in fluorinated compounds localizes on electronegative atoms, while LUMO resides on the nitrile group, facilitating nucleophilic attacks .

Biological Activity

2-(3,3-Difluorocyclopentyl)acetonitrile is a fluorinated organic compound with a unique molecular structure that includes a cyclopentane ring substituted with two fluorine atoms and an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 145.15 g/mol

- Structure : The compound features a cyclopentane ring with difluorination at the 3-position, which may influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluorocyclopentanone with a suitable nitrile source through nucleophilic addition mechanisms. This method highlights the versatility of small molecule scaffolds in organic synthesis and their potential applications in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Investigations into its effects on various cancer cell lines have shown promising results, indicating potential pathways for therapeutic intervention. The specific mechanisms may involve modulation of apoptosis pathways or interference with cell cycle progression.

Interaction Studies

Interaction studies are crucial for understanding the biological roles of this compound. These studies may include:

- Binding Affinity : Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Cyclopentyl)acetonitrile | CHN | Lacks fluorine; simpler structure |

| 2-(1-Fluorocyclopentyl)acetonitrile | CHFN | Contains one fluorine atom; different position |

| 2-(Cyclobutyl)acetonitrile | CHN | Cyclobutane ring; no fluorination |

This table illustrates how the presence and position of fluorine atoms can significantly influence the biological properties and reactivity of related compounds.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various biological assays:

- Antimicrobial Assay : In vitro testing against E. coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

- Cancer Cell Line Testing : The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, exhibiting IC50 values indicating effective cytotoxicity at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.